molecular formula C10H12N2O B14603200 Benzenecarboximidamide, 4-(2-oxopropyl)- CAS No. 60925-51-1

Benzenecarboximidamide, 4-(2-oxopropyl)-

Cat. No.: B14603200
CAS No.: 60925-51-1
M. Wt: 176.21 g/mol
InChI Key: KQDVOAFSTVCSKP-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 4-(2-oxopropyl)- is an organic compound with the molecular formula C10H12N2O. It is a derivative of benzenecarboximidamide, characterized by the presence of a 2-oxopropyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 4-(2-oxopropyl)- typically involves the reaction of benzenecarboximidamide with a suitable 2-oxopropylating agent. One common method involves the use of dimethyl (1-diazo-2-oxopropyl)phosphonate as the 2-oxopropylating agent. The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and solvents like dichloromethane .

Industrial Production Methods

Industrial production of Benzenecarboximidamide, 4-(2-oxopropyl)- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 4-(2-oxopropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxo group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboximidamide derivatives with additional oxo groups, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

Benzenecarboximidamide, 4-(2-oxopropyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4-(2-oxopropyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit carbonic anhydrase, leading to changes in pH regulation and metabolic processes .

Comparison with Similar Compounds

Benzenecarboximidamide, 4-(2-oxopropyl)- can be compared with other carboxamidine derivatives:

Similar Compounds

Properties

CAS No.

60925-51-1

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-(2-oxopropyl)benzenecarboximidamide

InChI

InChI=1S/C10H12N2O/c1-7(13)6-8-2-4-9(5-3-8)10(11)12/h2-5H,6H2,1H3,(H3,11,12)

InChI Key

KQDVOAFSTVCSKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)C(=N)N

Origin of Product

United States

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